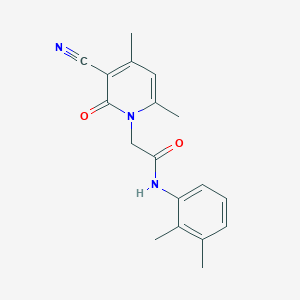

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide

Description

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-6-5-7-16(14(11)4)20-17(22)10-21-13(3)8-12(2)15(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILJWOWXOJVNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide.

Acylation: The final step could involve the acylation of the pyridine derivative with 2,3-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: The compound might undergo nucleophilic substitution reactions, particularly at the cyano group or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dihydropyridinone core with a cyano group and a dimethylphenyl moiety. The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Dihydropyridinone Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The cyano and dimethylphenyl groups are introduced via nucleophilic substitution reactions.

The reaction conditions often require strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the necessary transformations .

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that derivatives may also exhibit comparable effects .

- Cytotoxicity : Investigations into cytotoxic effects have revealed that compounds with similar structures can selectively target cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapies .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases, including neurodegenerative disorders. For instance, it could potentially inhibit acetylcholinesterase, which is vital in Alzheimer's disease .

Applications in Medicinal Chemistry

The diverse biological activities of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide make it a valuable candidate for drug development:

- Anti-inflammatory Agents : Molecular docking studies suggest that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

- Anticancer Drugs : Given its cytotoxic properties against cancer cells, further research could lead to the development of new anticancer therapies based on this compound's structure .

- Antimicrobial Agents : Its potential to combat bacterial infections positions it as a candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, pyridine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(phenyl)acetamide

- 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The unique structural features of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide, such as the specific positioning of the cyano and dimethyl groups, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a derivative of dihydropyridine with potential pharmacological significance. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.33 g/mol. Its structure includes a dihydropyridine core with a cyano group and an acetamide moiety, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 270.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds with similar structures may exhibit diverse biological activities such as:

- Antioxidant Activity : Dihydropyridine derivatives often show potential as antioxidants by scavenging free radicals.

- Enzyme Inhibition : The cyano group can enhance binding affinity to various enzymes, potentially inhibiting pathways involved in inflammation and cancer progression.

- Neuroprotective Effects : Some studies suggest that dihydropyridine derivatives may protect neuronal cells from oxidative stress.

Antioxidant Activity

A study conducted on related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that the presence of the cyano group contributes to the electron-donating ability of the molecule, enhancing its antioxidant properties.

Enzyme Inhibition

In silico docking studies have shown that this compound may act as an inhibitor for several enzymes involved in inflammatory pathways. For example:

| Enzyme | Binding Energy (Kcal/mol) | Ki (Inhibition Constant) |

|---|---|---|

| COX-2 | -8.5 | 12.23 nM |

| 5-LOX | -9.0 | 243.23 nM |

These findings suggest that the compound could serve as a selective inhibitor for COX-2 over other cyclooxygenases, highlighting its potential anti-inflammatory properties.

Case Studies

- Anti-inflammatory Potential : In a study involving animal models, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of COX enzymes.

- Neuroprotective Effects : Another case study assessed the neuroprotective effects in models of oxidative stress-induced neuronal damage. Results showed significant protection against cell death and improved functional outcomes.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the dihydropyridinone core via cyclization of precursors like 2,4-dimethylpyridine, introducing the cyano group through nucleophilic substitution .

- Step 2: Acylation of the pyridine derivative using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to attach the acetamide moiety .

- Step 3: Coupling with 2,3-dimethylaniline using coupling agents like EDCI to finalize the structure .

Intermediates are characterized via 1H/13C NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (e.g., C, N, S content verification) to confirm purity and structural integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Catalyst Selection: Use of EDCI or DCC as coupling agents enhances amide bond formation efficiency .

- Solvent Systems: Ethanol-dioxane mixtures (1:2) improve recrystallization outcomes, as demonstrated in analogous acetamide syntheses with 85% yields .

- Temperature Control: Mild reflux conditions (e.g., 0–5°C for condensation steps) minimize side reactions, as seen in similar chromene-acetamide syntheses .

- Purification: Column chromatography or gradient crystallization resolves byproducts from methyl-substituted intermediates .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

- 1H NMR: Identifies aromatic protons (δ 7.28–7.82 ppm for phenyl groups) and NH signals (δ 10.10 ppm for acetamide NH) .

- LC-MS: Validates molecular weight via [M+H]+ peaks (e.g., m/z 344.21 in analogous structures) .

- FT-IR: Confirms carbonyl (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Deuteration Studies: Exchangeable protons (e.g., NH) can be identified via D2O shake tests to distinguish them from aromatic protons .

- Computational Modeling: Density Functional Theory (DFT) simulations predict chemical shifts, aiding in assigning ambiguous signals .

- Variable Temperature NMR: Reduces signal broadening caused by tautomerism in the dihydropyridinone ring .

Basic: What biological targets or mechanisms are hypothesized for this compound?

- Target Hypotheses: The cyano group may act as an electrophile in enzyme inhibition (e.g., kinases), while the acetamide moiety could form hydrogen bonds with receptor pockets .

- In Silico Predictions: Molecular docking studies suggest affinity for ATP-binding sites due to structural similarity to pyridine-based inhibitors .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

- Substitution Patterns: Modify methyl groups on the pyridine or phenyl rings (e.g., replacing 2,3-dimethylphenyl with 4-chlorophenyl) to assess impact on bioactivity .

- Functional Group Swaps: Replace the cyano group with carboxylic acid or amine to evaluate changes in solubility and target binding .

- Comparative Assays: Test against analogs like N-(2-chloro-4-methylphenyl) derivatives to correlate electronic effects with activity .

Basic: What are the stability considerations for this compound under different storage conditions?

- Light Sensitivity: Store in amber vials to prevent photodegradation of the dihydropyridinone ring.

- Moisture Control: Anhydrous environments (desiccators) prevent hydrolysis of the acetamide group .

- Temperature: Long-term stability requires storage at –20°C, as recommended for similar pyridine-acetamides .

Advanced: How can researchers design assays to evaluate its pharmacokinetic properties?

- Metabolic Stability: Use liver microsome assays (human/rat) to measure CYP450-mediated degradation .

- Permeability: Caco-2 cell monolayers simulate intestinal absorption, with LC-MS quantification of apical/basolateral concentrations .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration methods determine free vs. bound fractions .

Basic: What computational tools are recommended for modeling this compound’s reactivity?

- Software: Gaussian or ORCA for DFT calculations to predict reaction pathways (e.g., nucleophilic attack at the cyano group) .

- Docking Programs: AutoDock Vina or Schrödinger Suite for simulating interactions with biological targets .

Advanced: How can environmental impact assessments align with green chemistry principles during synthesis?

- Solvent Replacement: Substitute ethanol for dichloromethane in recrystallization to reduce toxicity .

- Catalyst Recycling: Immobilize EDCI on silica gels to enable reuse and minimize waste .

- Waste Analysis: Follow INCHEMBIOL guidelines to track compound persistence in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.